Carotegrast

Descripción general

Descripción

Carotegrast es un antagonista de la integrina α4 de molécula pequeña desarrollado para el tratamiento de la colitis ulcerosa. Es un profármaco que se hidroliza en el hígado a su forma activa, this compound, que ejerce sus efectos terapéuticos bloqueando la interacción de las integrinas α4β1 o α4β7 con sus ligandos, la molécula de adhesión celular vascular-1 (VCAM-1) y la molécula de adhesión celular de dirección mucosa-1 (MAdCAM-1) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de carotegrast implica múltiples pasos, comenzando con la preparación del éster metílico, que está diseñado para mejorar la biodisponibilidad oral. El éster metílico se hidroliza luego a un ácido carboxílico por la enzima carboxilesterasa 1 en el hígado .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala del éster metílico seguida de su hidrólisis. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Carotegrast se somete a hidrólisis para convertir el éster metílico a la forma activa de ácido carboxílico. Esta reacción es catalizada por la enzima carboxilesterasa 1 .

Reactivos y condiciones comunes: La reacción de hidrólisis requiere la presencia de carboxilesterasa 1 y ocurre en el hígado en condiciones fisiológicas .

Principales productos formados: El principal producto formado a partir de la hidrólisis del this compound metílico es el this compound, la forma activa del compuesto .

Aplicaciones Científicas De Investigación

Ulcerative Colitis

The primary application of carotegrast is in the treatment of moderately active ulcerative colitis. Several studies have demonstrated its efficacy and safety:

- Phase III Clinical Trials : A pivotal Phase III study (NCT 03531892) assessed this compound's effectiveness as an induction therapy for UC. The results indicated significant improvements in disease activity scores and endoscopic findings among participants .

- Real-World Effectiveness : A retrospective observational study involving 14 Japanese patients reported a 64% rate of endoscopic improvement and a 57% rate of endoscopic remission after treatment with this compound. These findings underscore its practical applicability in clinical settings where traditional therapies have failed .

Comparative Efficacy

| Study | Population | Efficacy Rate | Endoscopic Remission Rate |

|---|---|---|---|

| Phase III Trial | Moderately active UC patients | Not specified | Not specified |

| Real-World Study | 14 Japanese patients | 64% | 57% |

Case Study 1: Efficacy in a Clinical Setting

In a clinical setting, a patient with moderately active ulcerative colitis who had previously shown intolerance to 5-aminosalicylic acid was treated with this compound. After eight weeks, the patient's Mayo score improved significantly, and endoscopic evaluation showed reduced mucosal inflammation. This case highlights the potential of this compound as a viable alternative for patients with limited treatment options.

Case Study 2: Safety Profile

Another patient enrolled in a long-term follow-up study reported minimal adverse effects while on this compound treatment. The safety profile observed included mild gastrointestinal disturbances but no serious adverse events, suggesting that this compound is well-tolerated among patients .

Mecanismo De Acción

Carotegrast ejerce sus efectos bloqueando la interacción de las integrinas α4β1 o α4β7 con sus ligandos, VCAM-1 y MAdCAM-1. Esta inhibición evita la adhesión de las células inflamatorias, incluidas las células T, a las células endoteliales vasculares y su extravasación a los sitios inflamatorios . El metabolito activo, this compound, inhibe selectivamente la unión de estas integrinas, lo que reduce la inflamación .

Compuestos similares:

- Vedolizumab: Otro antagonista de la integrina α4β7 utilizado para el tratamiento de la colitis ulcerosa y la enfermedad de Crohn.

- Natalizumab: Un antagonista de la integrina α4 utilizado para el tratamiento de la esclerosis múltiple y la enfermedad de Crohn.

Singularidad de this compound: this compound es único en su administración oral y su focalización específica de las integrinas α4, lo que lo convierte en una prometedora opción terapéutica para pacientes con colitis ulcerosa moderada que no responden adecuadamente a otros tratamientos .

Comparación Con Compuestos Similares

- Vedolizumab: Another α4β7 integrin antagonist used for the treatment of ulcerative colitis and Crohn’s disease.

- Natalizumab: An α4 integrin antagonist used for the treatment of multiple sclerosis and Crohn’s disease.

Uniqueness of Carotegrast: this compound is unique in its oral administration and its specific targeting of α4 integrins, making it a promising therapeutic option for patients with moderate ulcerative colitis who have inadequate response to other treatments .

Actividad Biológica

Carotegrast methyl (CGM), also known as AJM300, is an oral small-molecule α4-integrin antagonist developed primarily for the treatment of moderately active ulcerative colitis (UC). This compound has gained attention due to its mechanism of action, clinical efficacy, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and case studies.

This compound exerts its therapeutic effects by selectively inhibiting the interaction between α4β1 integrin and vascular cell adhesion molecule 1 (VCAM-1), as well as α4β7 integrin and mucosal addressin cell adhesion molecule 1 (MAdCAM-1). This inhibition reduces lymphocyte migration through the vascular endothelium, thereby decreasing lymphocyte infiltration in inflamed tissues, particularly in the colon. This mechanism is crucial for controlling inflammation in conditions like UC.

Pharmacological Properties

- Chemical Structure :

- Molecular Formula: C28H26Cl2N4O5

- CAS Registry Number: 401905-67-7

- Classification :

- Compound Class: Synthetic organic

- Drug Type: Small molecule drug

- Status: Approved for clinical use in Japan since March 2022.

Case Studies and Research Findings

-

Single-Center Observational Study :

- Population : 14 Japanese patients with moderately active UC.

- Results :

- Endoscopic improvement (Mayo endoscopic subscore [MES] of 0 or 1) was achieved in 64% of patients (9/14).

- Endoscopic remission (MES of 0) was noted in 57% of patients (8/14).

- Significant reductions in MES from a median of 3.0 to 0.0 post-treatment () were observed.

- Clinical activity index decreased significantly from 6.0 to 0.0 ().

- The cumulative relapse-free rate at week 26 for patients achieving endoscopic improvement was 77.8% (95% CI, 36.5%–93.9%) .

-

Phase 3 Randomized Controlled Trials :

- A multicenter trial demonstrated that CGM effectively induces clinical response and endoscopic remission in steroid-resistant or steroid-dependent UC patients.

- The treatment duration varied but generally ranged from 8 to 26 weeks , with a notable safety profile and minimal adverse effects reported .

Safety Profile

In clinical evaluations, CGM has shown a favorable safety profile with no significant adverse drug reactions reported during studies. Notably, there were no cases of progressive multifocal leukoencephalopathy (PML), a serious concern associated with other therapies targeting α4-integrins .

Summary of Safety Findings

| Adverse Event | Incidence |

|---|---|

| PML | None reported |

| Other CNS-related symptoms | None reported |

Propiedades

IUPAC Name |

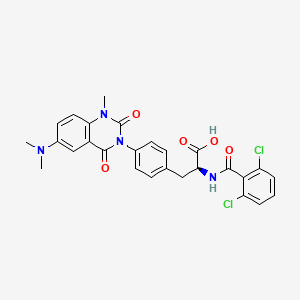

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBOUPIOWUMTE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193188 | |

| Record name | Carotegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401904-75-4 | |

| Record name | Carotegrast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carotegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAROTEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.